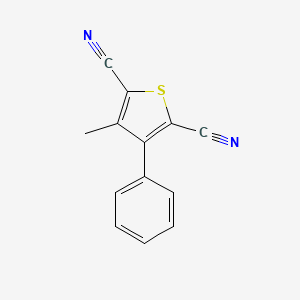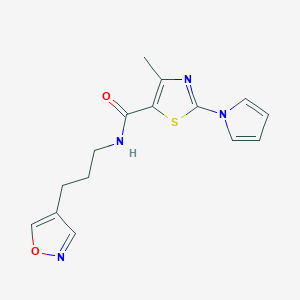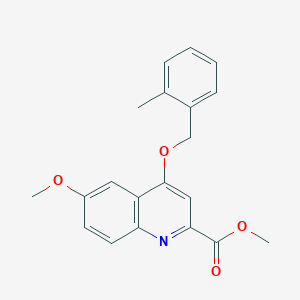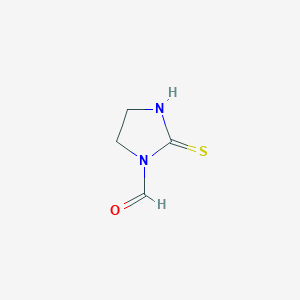
(1-Phenylcyclopropyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylcyclopropyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C10H11ClO2S and its molecular weight is 230.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactions and Synthesis
- Chlorination Products Formation : The reaction between 1-(phenylsulfonyl)tricyclo[4.1.0.02,7]heptane and nitryl chloride in dimethoxyethane forms a mixture of chlorination products instead of expected nitro compounds, indicating the reactivity of phenylsulfonyl derivatives towards chlorination under certain conditions (Borbulevych et al., 2002).
- Spectroscopic Studies : Structural and spectroscopic studies of complexes involving sulfonyl derivatives show the potential for understanding molecular interactions and designing materials with specific properties (Binkowska et al., 2001).
Electrochemical and Material Applications
- Electrochemical Properties : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, and its electrochemical properties are studied in the context of sodium insertion into vanadium pentoxide, demonstrating applications in battery technology (Su et al., 2001).
Chemical Transformation and Organic Synthesis
- Synthesis of Pyrrolidines : The reaction of lithiated (phenylsulfonyl)methane with N-diphenylphosphinylaziridines leads to the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation, highlighting the compound's utility in synthesizing nitrogen-containing heterocycles (Craig et al., 2000).
Fundamental Chemical Research
- One-electron Reduction Studies : The study of the one-electron reduction of methanesulfonyl chloride elucidates the formation of sulfonyl radicals and their intermediates, providing insight into reaction mechanisms relevant to organic and physical chemistry (Tamba et al., 2007).
Catalysis and Polymerization
- Catalytic Applications : Research on methanesulfonic acid as a catalyst for the production of linear alkylbenzenes demonstrates the role of sulfonyl chloride derivatives in industrial catalytic processes, highlighting their importance in synthesizing commercially significant compounds (Luong et al., 2004).
Mécanisme D'action
Target of Action
Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates . This suggests that (1-Phenylcyclopropyl)methanesulfonyl chloride may also target alcohols or similar functional groups in biological systems.
Mode of Action
The mode of action of this compound is likely similar to that of methanesulfonyl chloride. Methanesulfonyl chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
Methanesulfonates, which can be formed by the reaction of methanesulfonyl chloride with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . Therefore, it’s plausible that this compound could affect similar biochemical pathways.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. For example, the presence of water or other nucleophiles could react with this compound, potentially affecting its stability and reactivity . Additionally, factors such as pH, temperature, and the presence of other chemicals could also influence its action and efficacy.
Propriétés
IUPAC Name |
(1-phenylcyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEUDQLNJWAYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2955700.png)
![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955705.png)





![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)
![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)
